Methyl 4-nonylbenzoate
CAS No.:
Cat. No.: VC17196133
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26O2 |
|---|---|
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | methyl 4-nonylbenzoate |
| Standard InChI | InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-10H2,1-2H3 |
| Standard InChI Key | WBIDGCVTTFOIQX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 4-nonylbenzoate consists of a benzoic acid backbone with a methyl ester group at the carboxyl position and a nonyl (C<sub>9</sub>H<sub>19</sub>) alkyl chain at the para position. The extended alkyl chain introduces significant hydrophobicity compared to shorter-chain analogs like methyl 4-methylbenzoate (C<sub>9</sub>H<sub>10</sub>O<sub>2</sub>) . The ester functional group confers reactivity typical of carboxylic acid derivatives, including susceptibility to hydrolysis under acidic or basic conditions .
Physicochemical Characteristics
While experimental data for methyl 4-nonylbenzoate is absent in the reviewed literature, extrapolation from structurally similar compounds allows for reasoned predictions:
The elongated nonyl chain reduces crystallinity, lowering the melting point relative to methyl 4-methylbenzoate. Increased hydrophobicity (higher LogP) enhances solubility in nonpolar solvents like hexane or chloroform .
Synthesis Pathways
Esterification of 4-Nonylbenzoic Acid
The most plausible route involves Fischer esterification between 4-nonylbenzoic acid and methanol under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>):
This method mirrors the synthesis of methyl 4-formylbenzoate from 4-carboxybenzaldehyde and methyl salicylate . Reaction conditions would likely require reflux (110°C) in a polar aprotic solvent like dimethylacetamide (DMA) to drive equilibrium toward ester formation .
Alternative Methods
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Transesterification: Reaction of 4-nonylbenzoyl chloride with methanol, though this risks side reactions due to the acyl chloride's high reactivity .
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Enzymatic Catalysis: Lipase-mediated esterification under mild conditions, reducing energy consumption and byproduct formation .
Applications and Industrial Relevance
Surfactants and Emulsifiers
The amphiphilic structure of methyl 4-nonylbenzoate (polar ester head, nonpolar alkyl tail) suggests utility in:
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Detergent formulations: As a co-emulsifier in heavy-duty cleaners.
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Polymer plasticizers: To improve flexibility in polyvinyl chloride (PVC) resins, analogous to dioctyl phthalate .
Pharmaceutical Intermediates
Methyl 4-vinylbenzoate—a related compound—serves as a precursor in drug synthesis . By extension, methyl 4-nonylbenzoate could act as a hydrophobic moiety in prodrug design or controlled-release formulations.
Specialty Chemicals
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Fragrance components: Methyl 4-methylbenzoate exhibits a sweet, anisic odor ; the nonyl variant may contribute to long-lasting base notes in perfumery.
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Lubricant additives: High thermal stability from the aromatic ring could mitigate oxidative degradation in industrial oils.
Stability and Reactivity
Thermal Decomposition
Esters with branched alkyl chains typically decompose at temperatures exceeding 200°C via radical mechanisms. For methyl 4-nonylbenzoate, primary degradation products would likely include:
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Nonylbenzene (from decarboxylation)
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Methanol and 4-nonylbenzoic acid (via hydrolysis)
Hydrolytic Sensitivity
The ester bond is susceptible to hydrolysis:
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Acidic conditions: Reversible protonation of the carbonyl oxygen, leading to slower cleavage.
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Basic conditions: Irreversible saponification to 4-nonylbenzoate salts and methanol .
Future Research Directions
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Synthetic Optimization: Develop catalyst systems (e.g., zeolites, ionic liquids) to enhance esterification yields .
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Toxicological Profiling: Assess endocrine disruption potential given structural similarity to alkylphenols.
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Material Science Applications: Explore use in self-assembled monolayers (SAMs) for hydrophobic coatings.
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